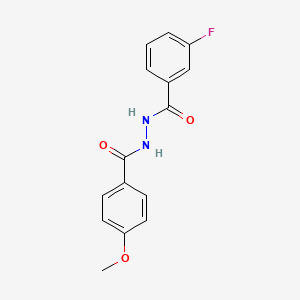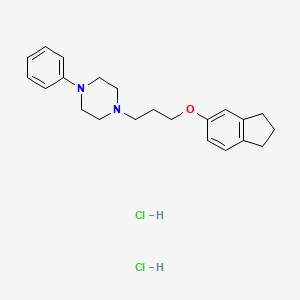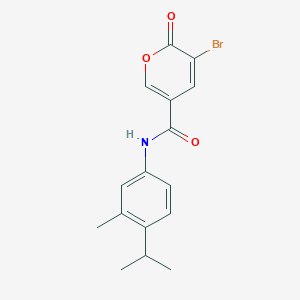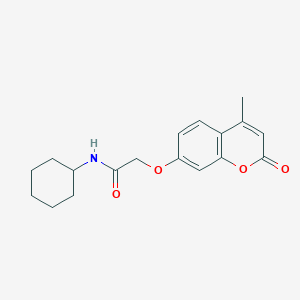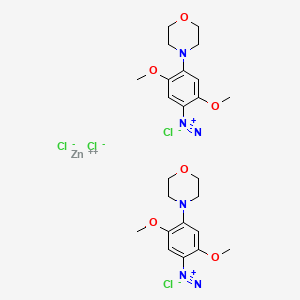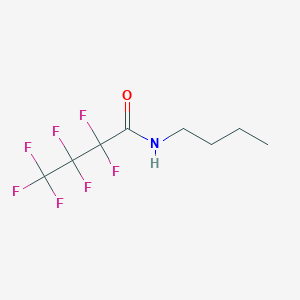
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound belonging to the class of naphthopyrans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyrans typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyran precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The methods used in industrial settings are often optimized for cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthopyrans can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for their potential therapeutic effects and as components in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthopyrans involves their interaction with specific molecular targets and pathways. These compounds can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthofurans: Similar structure but with a furan ring instead of a pyran ring.
Naphthoquinones: Oxidized derivatives with quinone functionality.
Naphthalenes: Basic structure without the pyran ring.
Uniqueness
Naphthopyrans are unique due to their specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104265-18-1 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
13-(methoxymethyl)-10-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O4/c1-9-6-12(16)14-15(8-18-2)10(7-13(17)19-14)4-3-5-11(9)15/h3-4,6,10-11,14H,5,7-8H2,1-2H3 |
InChI-Schlüssel |
NTHFPMAPVSAVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2C3(C1CC=CC3CC(=O)O2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
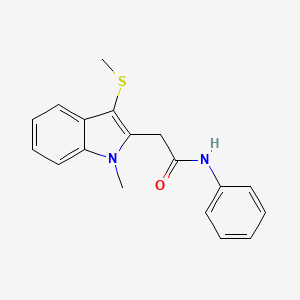
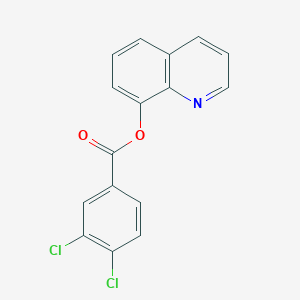
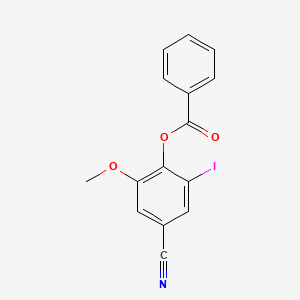
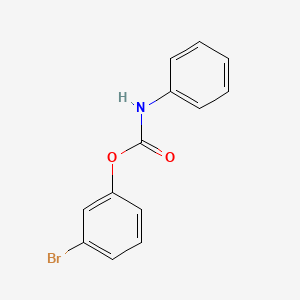
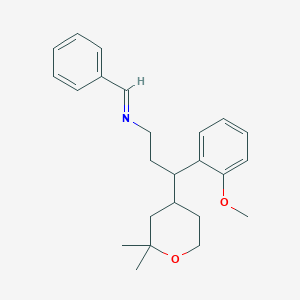
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
